N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(1-methyl-1H-indol-3-yl)butanamide
Description
N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]-4-(1-METHYL-1H-INDOL-3-YL)BUTANAMIDE is a complex organic compound that features a quinazolinone core linked to an indole moiety via a butanamide chain
Properties
Molecular Formula |
C24H26N4O3 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]-4-(1-methylindol-3-yl)butanamide |
InChI |
InChI=1S/C24H26N4O3/c1-27-15-17(19-7-3-4-8-22(19)27)6-5-9-23(29)26-18-10-11-21-20(14-18)24(30)28(16-25-21)12-13-31-2/h3-4,7-8,10-11,14-16H,5-6,9,12-13H2,1-2H3,(H,26,29) |
InChI Key |
WLXVYQLSJDTHCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCCC(=O)NC3=CC4=C(C=C3)N=CN(C4=O)CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]-4-(1-METHYL-1H-INDOL-3-YL)BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, which is synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents. The indole moiety is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques. The final step involves the formation of the butanamide linkage under amide bond-forming conditions, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]-4-(1-METHYL-1H-INDOL-3-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazolinone or indole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Scientific Research Applications
N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]-4-(1-METHYL-1H-INDOL-3-YL)BUTANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]-4-(1-METHYL-1H-INDOL-3-YL)BUTANAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores.
Indole Derivatives: Molecules featuring indole moieties.
Uniqueness
N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]-4-(1-METHYL-1H-INDOL-3-YL)BUTANAMIDE is unique due to its specific combination of quinazolinone and indole structures, which may confer distinct biological activities and chemical properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
